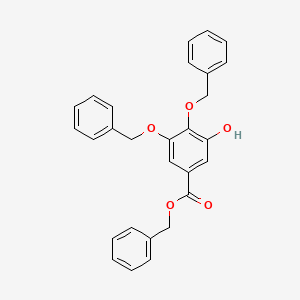

3,4-Dibenzyl-gallic Acid Benzyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dibenzyl-gallic Acid Benzyl Ester is a chemical compound with the molecular formula C28H24O5 . It is also known by other names such as benzyl 3-hydroxy-4,5-bis (phenylmethoxy)benzoate and Benzyl 3,4-bis (benzyloxy)-5-hydroxybenzoate .

Molecular Structure Analysis

The molecular structure of 3,4-Dibenzyl-gallic Acid Benzyl Ester consists of 28 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule isInChI=1S/C28H24O5/c29-25-16-24 (28 (30)33-20-23-14-8-3-9-15-23)17-26 (31-18-21-10-4-1-5-11-21)27 (25)32-19-22-12-6-2-7-13-22/h1-17,29H,18-20H2 . Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dibenzyl-gallic Acid Benzyl Ester is 440.5 g/mol . It has a XLogP3-AA value of 5.8, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 65 Ų and a complexity of 563 .Wissenschaftliche Forschungsanwendungen

Solubility in Supercritical Carbon Dioxide

Research by Murga et al. (2002) explored the solubility of natural phenolic compounds, including derivatives like 3,4-dihydroxybenzoic acid (a relative of 3,4-Dibenzyl-gallic Acid Benzyl Ester), in supercritical carbon dioxide. This study is valuable for understanding the potential of separating these compounds from natural matrices, which could be significant for their extraction and purification processes (Murga, Sanz, Beltrán, & Cabezas, 2002).

Neuroprotective Actions

Gallic acid and its derivatives, including esters, show neuroprotective actions, as discussed by Daglia et al. (2014). The study highlights the importance of gallic acid and its derivatives in mitigating neurodegeneration and oxidative stress (Daglia, Di Lorenzo, Nabavi, Talas, & Nabavi, 2014).

Biotransformation by Beauveria sulfurescens

Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens, leading to various metabolites, including derivatives of gallic acid. This study is crucial for understanding the microbial metabolism of gallic acid, which can aid in the synthesis of its analogs, such as 3,4-Dibenzyl-gallic Acid Benzyl Ester (Hsu, Yang, Chang, Wang, Hsu, Liu, & Lin, 2007).

NSC Differentiation and Proliferation Induction

Jiang et al. (2021) reported that gallic acid induces neural stem cell differentiation into neurons and promotes proliferation through the MAPK/ERK pathway. This study demonstrates the potential use of gallic acid derivatives in regenerative medicine and neurobiology (Jiang, Hai, Liu, Luo, Chen, Xin, Pan, Hu, Gao, Xiao, & Luo, 2021).

Esterification Studies

Research by Kirumakki et al. (2004) on the esterification of benzyl alcohol with acetic acid over different zeolites provides insights into the chemical processes relevant to the synthesis of esters like 3,4-Dibenzyl-gallic Acid Benzyl Ester (Kirumakki, Nagaraju, & Narayanan, 2004).

Eigenschaften

IUPAC Name |

benzyl 3-hydroxy-4,5-bis(phenylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O5/c29-25-16-24(28(30)33-20-23-14-8-3-9-15-23)17-26(31-18-21-10-4-1-5-11-21)27(25)32-19-22-12-6-2-7-13-22/h1-17,29H,18-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKMZXGMRCGQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675822 |

Source

|

| Record name | Benzyl 3,4-bis(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibenzyl-gallic Acid Benzyl Ester | |

CAS RN |

1159977-28-2 |

Source

|

| Record name | Phenylmethyl 3-hydroxy-4,5-bis(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3,4-bis(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

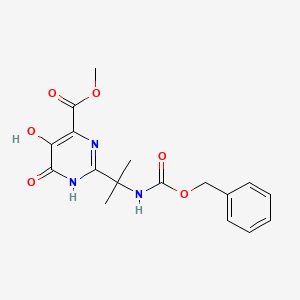

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)